

Spectroscopic Profile of 4-Chloro-5-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-nitroquinoline

Cat. No.: B1354559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-5-nitroquinoline**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein serves as a valuable resource for the characterization and quality control of **4-Chloro-5-nitroquinoline** in a research and development setting.

Molecular Structure and Properties

- IUPAC Name: **4-chloro-5-nitroquinoline**
- Molecular Formula: C₉H₅CIN₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 208.60 g/mol [\[2\]](#)[\[3\]](#)
- CAS Number: 40106-98-7[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Chloro-5-nitroquinoline**. These predictions are

derived from the known spectral data of similar substituted quinolines and nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.^[4] The predicted chemical shifts for **4-Chloro-5-nitroquinoline** are presented in the tables below, referenced against tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for **4-Chloro-5-nitroquinoline** (in CDCl₃)

Proton	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.9 - 9.1	d	4.5 - 5.0
H-3	7.6 - 7.8	d	4.5 - 5.0
H-6	7.8 - 8.0	t	7.5 - 8.5
H-7	8.2 - 8.4	dd	7.5 - 8.5, 1.0 - 1.5
H-8	8.6 - 8.8	dd	7.5 - 8.5, 1.0 - 1.5

Table 2: Predicted ¹³C NMR Spectral Data for **4-Chloro-5-nitroquinoline** (in CDCl₃)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	122 - 124
C-4	142 - 144
C-4a	148 - 150
C-5	145 - 147
C-6	125 - 127
C-7	130 - 132
C-8	128 - 130
C-8a	135 - 137

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **4-Chloro-5-nitroquinoline** are listed below.

Table 3: Predicted IR Spectral Data for **4-Chloro-5-nitroquinoline**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 - 3000	Aromatic C-H stretch	Medium
1600 - 1585	C=C aromatic ring stretch	Medium
1550 - 1530	Asymmetric NO_2 stretch	Strong
1500 - 1400	C=C aromatic ring stretch	Medium
1360 - 1340	Symmetric NO_2 stretch	Strong
850 - 750	C-Cl stretch	Strong
800 - 600	Aromatic C-H out-of-plane bend	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **4-Chloro-5-nitroquinoline**

m/z	Interpretation
208/210	Molecular ion peak $[M]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
178/180	$[\text{M}-\text{NO}]^+$
162/164	$[\text{M}-\text{NO}_2]^+$
127	$[\text{M}-\text{NO}_2-\text{Cl}]^+$

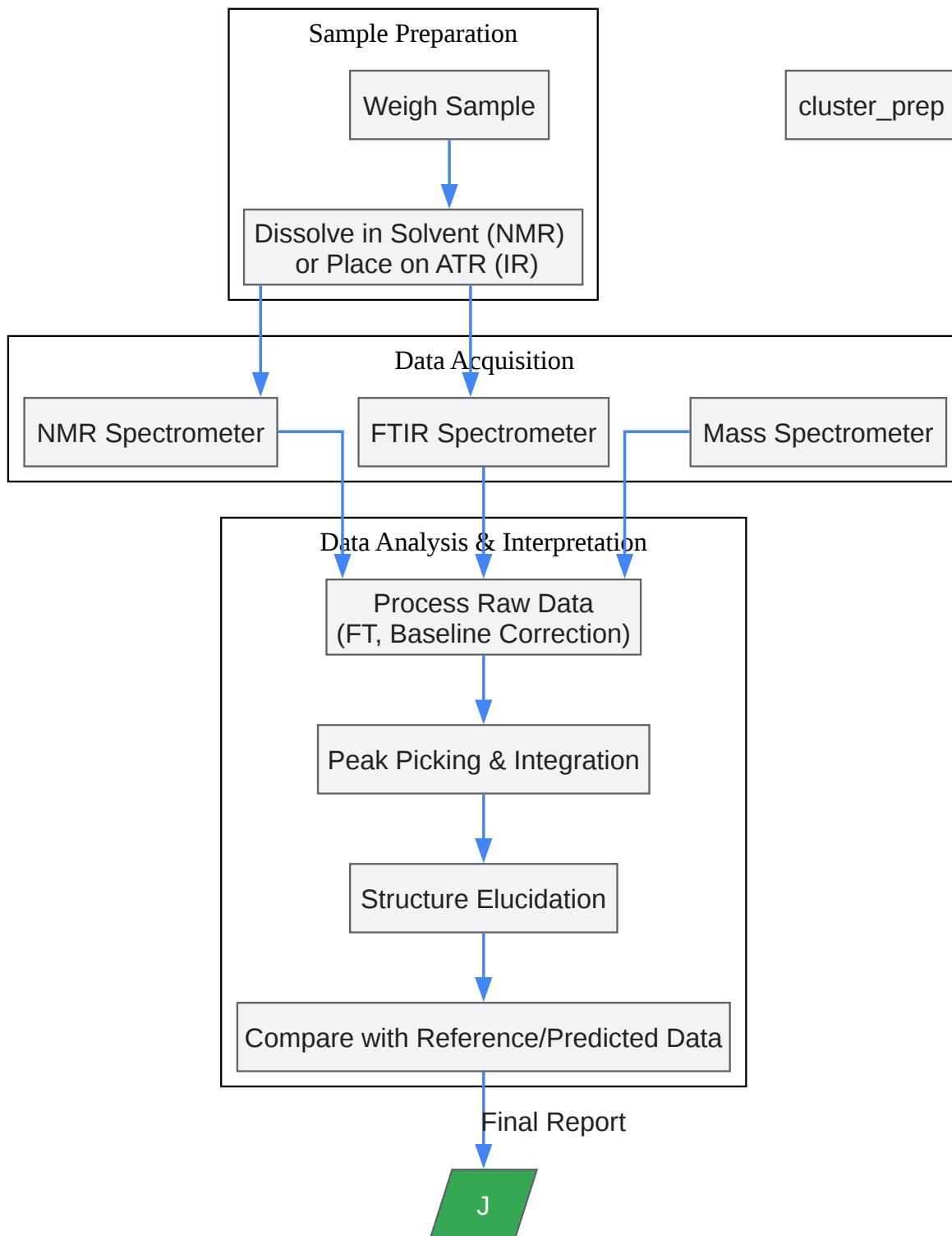
Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-Chloro-5-nitroquinoline**.

NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **4-Chloro-5-nitroquinoline**.^[5] Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.^[5] Add a small amount of tetramethylsilane (TMS) as an internal standard if required.^[5]
- ^1H NMR Spectrum Acquisition: Record the spectrum on a 400 or 500 MHz spectrometer.^[6] Key parameters to be set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio.^[5]
- ^{13}C NMR Spectrum Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum.^[5] A larger number of scans and a longer acquisition time are generally required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.^[5]

IR Spectroscopy


- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the **4-Chloro-5-nitroquinoline** powder directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm^{-1} . Collect a background spectrum of the empty ATR crystal before measuring the sample.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) to generate charged fragments.
- **Data Acquisition:** Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[6\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-Chloro-5-nitroquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Chloro-5-nitroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-5-nitroquinoline | CAS 40106-98-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-5-nitroquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354559#spectroscopic-data-of-4-chloro-5-nitroquinoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com